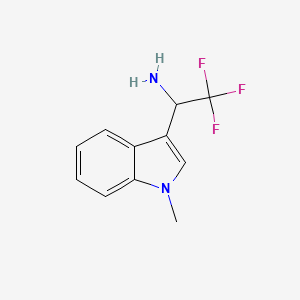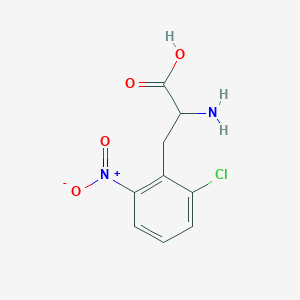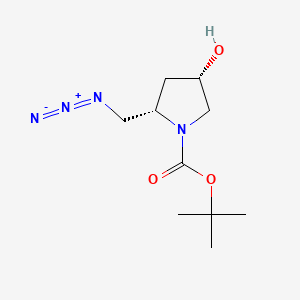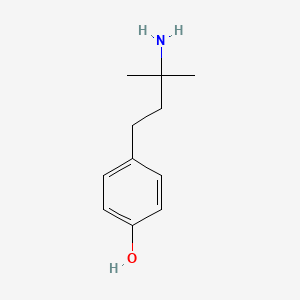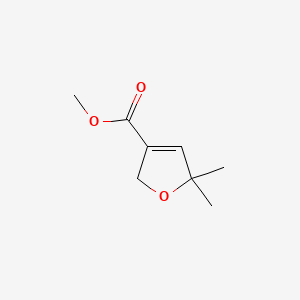
Methyl5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol It is a furan derivative, which is a class of organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into the desired compound through a series of reactions involving p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The reactions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the binding .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
- Methyl 4,5-diethyl-2,5-dihydrofuran-3-carboxylate
- Ethyl 4-acetyl-5-methylfuran-3-carboxylate
Uniqueness
Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furan ring and ester functional group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-2H-furan-3-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-8(2)4-6(5-11-8)7(9)10-3/h4H,5H2,1-3H3 |
InChI Key |
HSMQWWCXYYSPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(CO1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


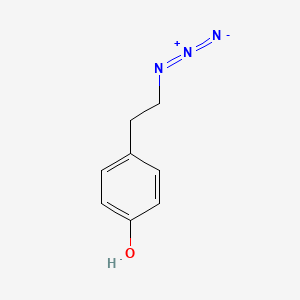
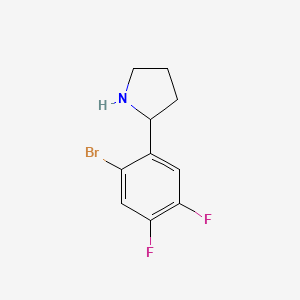
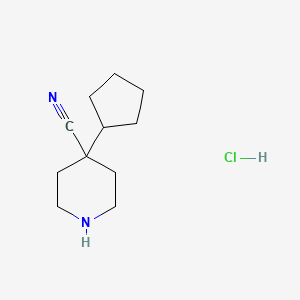
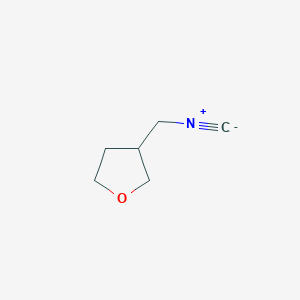
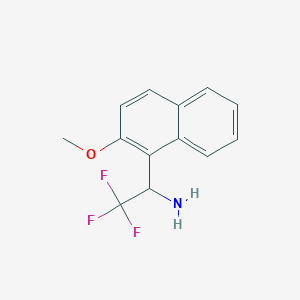
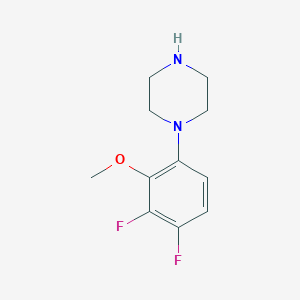
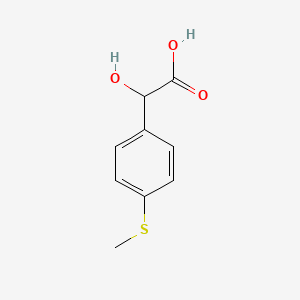
![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)

